thiophene-2-sulfonamide

Antibacterial Folic acid biosynthesis inhibition Sulfanilamide analog

Thiophene-2-sulfonamide is a privileged heterocyclic scaffold for carbonic anhydrase inhibitor programs, delivering nanomolar IC₅₀ values (as low as 23.4 nM against CA-II) with noncompetitive mechanism. Its thiophene core imparts electronic and steric properties distinct from classical benzenesulfonamides, yielding divergent SAR in antibacterial campaigns—5-nitro derivatives show bactericidal activity at very low concentrations. The unsubstituted core offers three modifiable ring positions plus sulfonamide nitrogen for systematic library synthesis. NOT suitable for PARP inhibition. ≥98% purity with NMR confirmation ensures batch-to-batch reproducibility in screening.

Molecular Formula C4H5NO2S2
Molecular Weight 163.2 g/mol
CAS No. 6339-87-3
Cat. No. B153586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethiophene-2-sulfonamide
CAS6339-87-3
Molecular FormulaC4H5NO2S2
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)N
InChIInChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7)
InChIKeyKTFDYVNEGTXQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2-sulfonamide (CAS 6339-87-3): Procurement-Relevant Physical and Chemical Properties for Laboratory Use


Thiophene-2-sulfonamide (CAS 6339-87-3) is a heterocyclic sulfonamide compound with molecular formula C₄H₅NO₂S₂ and a molecular weight of 163.22 g/mol . It is a versatile synthetic intermediate characterized by a thiophene ring substituted at the 2-position with a sulfonamide functional group . The compound appears as a white to light yellow crystalline powder with a reported melting point range of 144–150 °C, and is soluble in methanol . It is a building block for pharmaceutical intermediates and biologically active sulfonamide derivatives .

Why Generic Substitution Fails: Evidence-Based Differences Between Thiophene-2-sulfonamide and Its Structural Analogs


Thiophene-2-sulfonamide is not freely interchangeable with other sulfonamides due to the electronic, steric, and biological consequences of replacing a benzene ring with a thiophene heterocycle. The sulfur atom in the thiophene ring alters the aromatic system‘s electron density, dipole moment, and hydrogen-bonding capacity relative to phenyl-based sulfonamides [1]. This substitution markedly changes enzyme inhibition profiles—for example, thiophene substitution in benzamide analogs substantially reduces poly(ADP-ribose)transferase inhibitory activity [2]. Additionally, thiophene-2-sulfonamide-derived compounds exhibit distinct potency trends in antibacterial and carbonic anhydrase inhibition that differ from classical benzenesulfonamide scaffolds [3]. Procurement decisions must therefore be guided by the specific functional outcomes required for the intended synthetic or biological application.

Thiophene-2-sulfonamide (CAS 6339-87-3) Product-Specific Quantitative Evidence Guide


Aminothiophene-2-sulfonamide Demonstrates Superior Antibacterial Activity Relative to Sulfanilamide

The parent aminothiophene-2-sulfonamide—a direct amino derivative of thiophene-2-sulfonamide—is a more potent bacterial growth inhibitor than the classical benzenesulfonamide drug sulfanilamide [1]. The 5-nitrothiophene-2-sulfonamide derivative exhibits bactericidal activity at very low concentrations, exceeding the inhibitory potency of the corresponding 5-amino compound [1]. The growth inhibition produced by thiophene-2-sulfonamide analogs is reversed by folic acid or para-aminobenzoic acid (PABA), confirming that the mechanism operates through inhibition of intracellular folic acid biosynthesis—the same mechanism exploited by sulfanilamide-class antibiotics [1].

Antibacterial Folic acid biosynthesis inhibition Sulfanilamide analog

Thiophene-Based Sulfonamides Exhibit Nanomolar Carbonic Anhydrase II Inhibition Comparable to Established Clinical Inhibitors

Thiophene-based sulfonamides—derived from thiophene-2-sulfonamide scaffolds—demonstrate potent inhibition of human carbonic anhydrase II (hCA-II) with IC₅₀ values as low as 23.4 nM and Kᵢ values as low as 74.88 nM [1]. A series of 4-substituted thiophene-2-sulfonamides were found to possess nanomolar-level potency for inhibition of human carbonic anhydrase II in vitro [2]. This potency level places thiophene-2-sulfonamide derivatives in the same order of magnitude as clinically used carbonic anhydrase inhibitors such as dorzolamide and acetazolamide [3].

Carbonic anhydrase inhibition hCA-II Glaucoma

Thiophene Substitution Markedly Reduces Poly(ADP-Ribose) Transferase (ADPRT) Inhibitory Activity Compared to Benzamide

Replacement of the benzene ring in benzamide with a thiophene ring—as in 3-thiophene carboxamide (TCA), an isostere structurally analogous to thiophene-2-sulfonamide scaffolds—results in a substantial reduction of poly(ADP-ribose)transferase (ADPRT) enzyme inhibitory activity [1]. While benzamide and benzenesulfonamide are established ADPRT/PARP inhibitors, substitution with thiophene markedly lowers this activity. The sulfonamide functional group (as present in thiophene-2-sulfonamide) produces an almost complete loss of ADPRT inhibiting activity compared to the carboxamide function [1].

ADPRT inhibition PARP DNA repair

TCI-Commercialized Thiophene-2-sulfonamide: Validated Purity Specification and Procurement-Ready Analytical Data

Commercially available thiophene-2-sulfonamide (TCI Product Number T2851) is supplied with a purity specification of >98.0% as determined by gas chromatography (GC) . The product includes NMR confirmation of structure, a defined melting point range of 144.0–149.0 °C, and established methanol solubility . Storage at room temperature (recommended <15 °C in a cool, dark place) ensures stability, with GHS hazard classification (H315, H319) and corresponding precautionary statements provided for safe handling [1].

Chemical procurement Purity specification Analytical validation

Differentiation from 5-Substituted Thiophene-2-sulfonamides: The Unsubstituted Core Enables Synthetic Versatility

Thiophene-2-sulfonamide (unsubstituted at the 3-, 4-, and 5-positions of the thiophene ring) serves as a versatile synthetic precursor, whereas 5-substituted thiophene-2-sulfonamides (e.g., 5-bromo-thiophene-2-sulfonamide) are pre-functionalized and constrain downstream synthetic options [1]. The unsubstituted core allows for divergent derivatization strategies, including C–H functionalization, halogenation at multiple positions, and sulfonamide N-substitution [2]. In contrast, pre-functionalized analogs (such as 5-bromo derivatives) limit researchers to modification at the pre-installed handle or the sulfonamide nitrogen only.

Synthetic building block Chemical derivatization Scaffold diversification

Thiophene-2-sulfonamide Derivatives Show Distinct Antibacterial Structure-Activity Relationships from Benzenesulfonamide Analogs

The structure-activity relationship (SAR) for thiophene-2-sulfonamide antibacterial activity diverges from that of classical benzenesulfonamides. Substitution of the sulfonamide N¹ position with groups that enhance sulfanilamide’s antibacterial activity does not necessarily similarly enhance the activity of the thiophene analog [1]. Additionally, the position of the amino substituent on the thiophene ring critically affects potency: 5-aminothiophene-2-sulfonamide is a better inhibitor than the 4-amino isomer [1]. This positional sensitivity is distinct from the benzenesulfonamide scaffold, where the para-amino group is essential for antibacterial activity.

Structure-activity relationship SAR Antibacterial design

Thiophene-2-sulfonamide (CAS 6339-87-3): Best Research and Industrial Application Scenarios


Carbonic Anhydrase Inhibitor Lead Discovery and Optimization

Thiophene-2-sulfonamide serves as a privileged scaffold for developing novel carbonic anhydrase (CA) inhibitors. Research has demonstrated that thiophene-based sulfonamides achieve nanomolar IC₅₀ values (as low as 23.4 nM) against human CA-II and exhibit noncompetitive inhibitory mechanisms [1]. 4-Substituted thiophene-2-sulfonamides in particular show nanomolar-level potency and have been evaluated as topical ocular hypotensive agents for glaucoma therapy [2]. Procurement of unsubstituted thiophene-2-sulfonamide enables systematic exploration of substituent effects at the 3-, 4-, and 5-positions, supporting structure-based design of isozyme-selective CA inhibitors for glaucoma, edema, epilepsy, and altitude sickness applications.

Antibacterial Sulfonamide Scaffold Development with Divergent SAR

Thiophene-2-sulfonamide is an essential starting material for antibacterial sulfonamide research programs seeking novel scaffolds with SAR distinct from classical benzenesulfonamides. Studies confirm that the parent aminothiophene-2-sulfonamide exhibits superior antibacterial activity compared to sulfanilamide, with 5-nitrothiophene-2-sulfonamide showing bactericidal activity at very low concentrations [3]. Critically, the SAR for N¹-substitution on thiophene-2-sulfonamide diverges from that of benzenesulfonamides, and positional isomerism (5-amino vs. 4-amino) produces marked potency differences not observed in the benzene series [3]. This scaffold-specific SAR justifies dedicated synthetic programs using thiophene-2-sulfonamide rather than relying on benzenesulfonamide analog extrapolation.

Heterocyclic Building Block for Diversifiable Medicinal Chemistry Libraries

As an unsubstituted heterocyclic sulfonamide core, thiophene-2-sulfonamide provides maximal synthetic flexibility for generating diverse compound libraries. The scaffold contains three modifiable ring positions (3-, 4-, and 5-) plus a sulfonamide nitrogen available for derivatization [4]. It is compatible with C–H functionalization chemistry and can be halogenated, cross-coupled, or further elaborated via the sulfonamide group [5]. Procurement of >98.0% purity material with NMR structure confirmation ensures reproducible library synthesis outcomes and minimizes batch-to-batch variability in high-throughput screening campaigns .

Negative Selection: Applications Where Thiophene-2-sulfonamide Should NOT Be Used

Based on comparative evidence, thiophene-2-sulfonamide is not recommended for poly(ADP-ribose)transferase (ADPRT/PARP) inhibitor development programs. Research demonstrates that substitution of the benzene ring in benzamide with a thiophene ring results in a substantial reduction of ADPRT inhibitory activity, and the sulfonamide functional group produces an almost complete loss of this activity [6]. For oncology research targeting PARP inhibition, benzenesulfonamide scaffolds remain the appropriate choice. This differential activity profile underscores the importance of scaffold-specific procurement decisions rather than generic substitution.

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